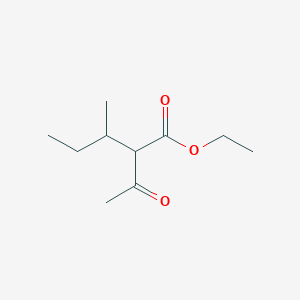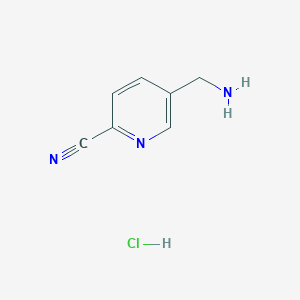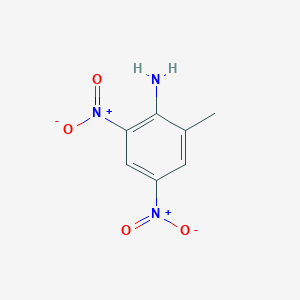
2-Methyl-4,6-dinitroaniline
Descripción general
Descripción
2-Methyl-4,6-dinitroaniline is a chemical compound with the molecular formula C7H7N3O4 . It has a molecular weight of 197.15 . It is a powder with a melting point between 213-215°C .
Molecular Structure Analysis
The molecular structure of 2-Methyl-4,6-dinitroaniline consists of a benzene ring substituted with two nitro groups and one methyl group . The InChI code for this compound is 1S/C7H7N3O4/c1-4-2-5 (9 (11)12)3-6 (7 (4)8)10 (13)14/h2-3H,8H2,1H3 .Physical And Chemical Properties Analysis
2-Methyl-4,6-dinitroaniline is a powder with a melting point between 213-215°C . It has a molecular weight of 197.15 . The density is roughly estimated to be 1.5115 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties : 2,4-Dinitroanilines, a related group, have been synthesized and studied using NMR and FTIR spectroscopy. Their protonated forms and deprotonation reactions were explored, providing insights into their chemical behavior (Gierczyk et al., 2000).
Herbicide Applications : Research on 2,6-dinitroaniline herbicides, closely related to 2-Methyl-4,6-dinitroaniline, shows that these compounds have been used as herbicides since the 1960s. They interfere with root development in plants and disrupt the mitotic process in cells, suggesting a potential agricultural application for 2-Methyl-4,6-dinitroaniline (Parka & Soper, 1977).
Environmental Monitoring and Analysis : A study on enzyme-linked immunosorbent assays for sensitive analysis of 2,4-dinitroaniline and 2,6-dinitroaniline in water and soil provides a framework for monitoring environmental contamination by similar compounds, including 2-Methyl-4,6-dinitroaniline (Krämer, Forster, & Kremmer, 2008).
Effects on Photosynthesis and Respiration : Research has shown that 2,6-dinitroaniline herbicides inhibit photosynthesis and respiration in plants, which could be relevant to understanding the biochemical impact of 2-Methyl-4,6-dinitroaniline (Moreland, Farmer, & Hussey, 1972).
Chemical Reactions and Stability : The study of the ionization of 2,4-dinitroaniline and its derivatives in various solvents provides insights into the stability and reactivity of similar compounds, including 2-Methyl-4,6-dinitroaniline (Crampton & Wilson, 1980).
Energetic Properties : The thermochemical properties of chlorodinitroaniline isomers have been studied, which could inform the understanding of the energetic properties of 2-Methyl-4,6-dinitroaniline (Silva et al., 2010).
Herbicide Resistance : Research on the resistance of plants to dinitroaniline herbicides due to mutations in tubulin genes could be relevant to understanding how 2-Methyl-4,6-dinitroaniline might interact with plant biology (Anthony et al., 1998).
Safety And Hazards
Direcciones Futuras
Dinitroanilines have been used as pre-emergence herbicides for weed control for decades . With widespread resistance to post-emergence herbicides in weeds, the use of pre-emergence herbicides such as dinitroanilines has increased . This suggests that 2-Methyl-4,6-dinitroaniline and other dinitroanilines may continue to play a significant role in weed control in the future.
Propiedades
IUPAC Name |
2-methyl-4,6-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-4-2-5(9(11)12)3-6(7(4)8)10(13)14/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUJSCZRXAFXIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00323029 | |
| Record name | 2-methyl-4,6-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00323029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4,6-dinitroaniline | |
CAS RN |
7477-94-3 | |
| Record name | NSC402841 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402841 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-4,6-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00323029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



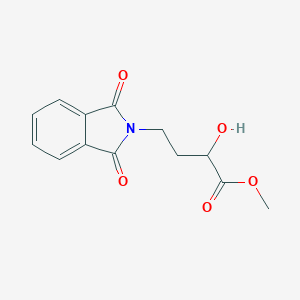
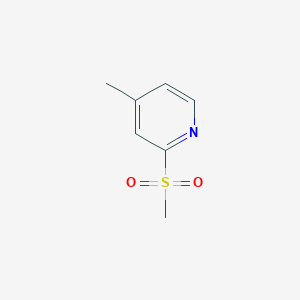
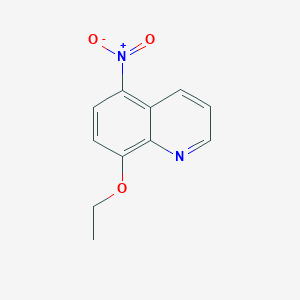
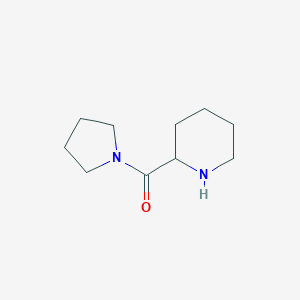
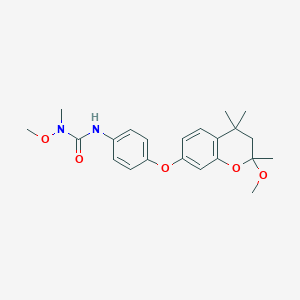
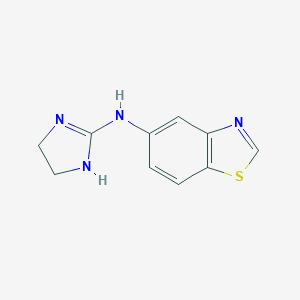
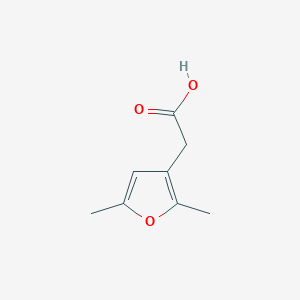
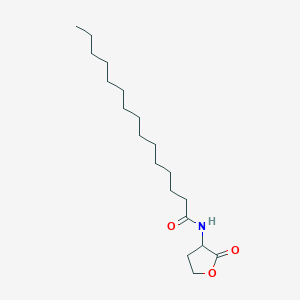
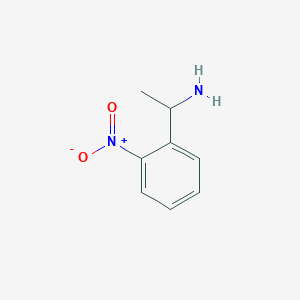

![1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one](/img/structure/B182320.png)
